Butyl isocyanatoacetate
Overview
Description
Butyl isocyanatoacetate is an organic compound with the molecular formula C7H11NO3. It is a colorless to light yellow liquid with a strong, pungent odor. This compound is known for its reactivity due to the presence of both isocyanate and ester functional groups. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl isocyanatoacetate is typically synthesized through an esterification reaction. The process involves the reaction of isocyanatoacetic acid with butanol in the presence of a catalyst. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours. The catalyst used can be an acid such as sulfuric acid or a base like sodium hydroxide .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method ensures a consistent product quality and higher yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This process is highly efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Butyl isocyanatoacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form butanol and isocyanatoacetic acid.
Addition Reactions: It can react with amines to form ureas and with alcohols to form carbamates.
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Addition Reactions: Amines or alcohols, typically at room temperature.
Substitution Reactions: Nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Butanol and isocyanatoacetic acid.
Addition Reactions: Ureas and carbamates.
Substitution Reactions: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Butyl isocyanatoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with urea or carbamate functionalities.
Industry: It is used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of butyl isocyanatoacetate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reaction forms stable urea or carbamate linkages. The ester group (-COO-) can also participate in reactions, such as hydrolysis, to form carboxylic acids and alcohols. These reactions are crucial in the synthesis of various organic compounds and materials .
Comparison with Similar Compounds
- Ethyl isocyanatoacetate
- Methyl isocyanatoacetate
- Propyl isocyanatoacetate
- Isocyanatoacetic acid
Comparison: Butyl isocyanatoacetate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its ethyl, methyl, and propyl counterparts. The butyl group increases the hydrophobicity and boiling point of the compound, making it more suitable for certain applications, such as in the formulation of hydrophobic coatings and adhesives. Additionally, the reactivity of the isocyanate group remains consistent across these compounds, allowing for similar types of chemical reactions .
Properties
IUPAC Name |
butyl 2-isocyanatoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-11-7(10)5-8-6-9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZSOGJUEUFCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066152 | |
Record name | Butyl isocyanatoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17046-22-9 | |
Record name | Butyl 2-isocyanatoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17046-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl isocyanatoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl isocyanatoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-isocyanato-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl isocyanatoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl isocyanatoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL ISOCYANATOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVM3W9Q955 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research focuses on identifying potential attractants for Bactrocera cucurbitae and B. dorsalis, major agricultural pests. The study found that these fruit flies were attracted to both whole-cell cultures and supernatants of certain bacteria isolated from B. cucurbitae midguts []. Specifically, Citrobacter freundii supernatant, which contained Butyl Isocyanatoacetate, attracted a significant number of both male and female flies [].
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